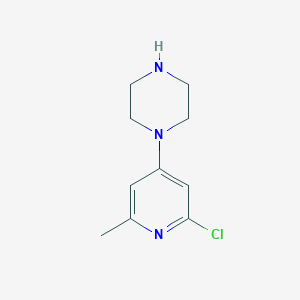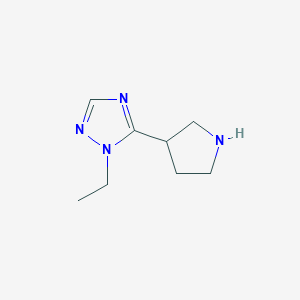![molecular formula C17H23ClN2OS B13523357 N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is a synthetic compound used primarily in research and development. It is known for its unique chemical structure, which combines a cyclohexyl group, an aminomethyl group, and a benzothiophene moiety. This compound is often utilized in pharmaceutical testing and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the benzothiophene core and the subsequent attachment of the cyclohexyl and aminomethyl groups. Common synthetic routes may involve:
Formation of Benzothiophene Core: This step often involves cyclization reactions using sulfur-containing reagents.
Attachment of Cyclohexyl Group: This can be achieved through alkylation reactions.
Introduction of Aminomethyl Group: This step may involve reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride
- N-[1-(aminomethyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide hydrochloride
Uniqueness
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C17H23ClN2OS |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-5-methyl-1-benzothiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H22N2OS.ClH/c1-12-5-6-14-13(9-12)10-15(21-14)16(20)19-17(11-18)7-3-2-4-8-17;/h5-6,9-10H,2-4,7-8,11,18H2,1H3,(H,19,20);1H |
InChI Key |
QQOWSSDSLOVJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C(=O)NC3(CCCCC3)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


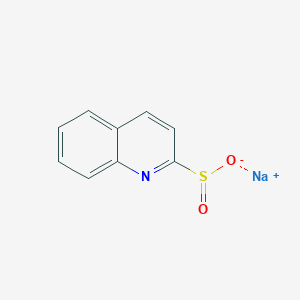
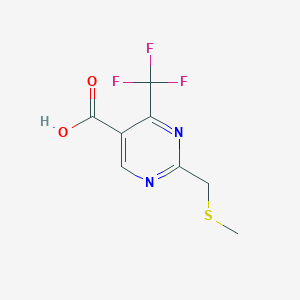
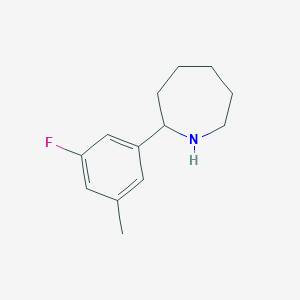
![2-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13523289.png)
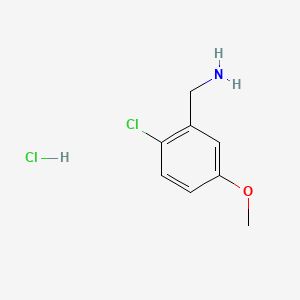
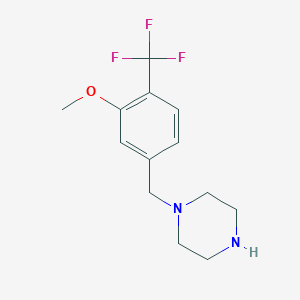
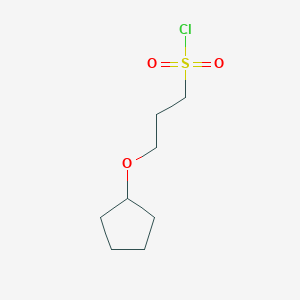
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)
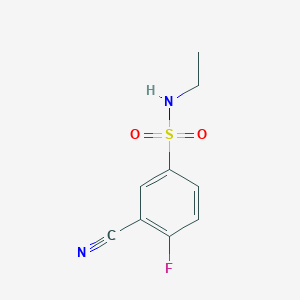
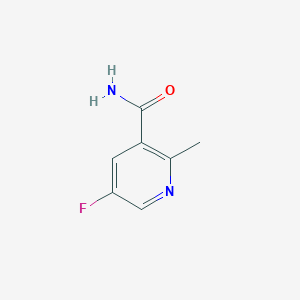
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
